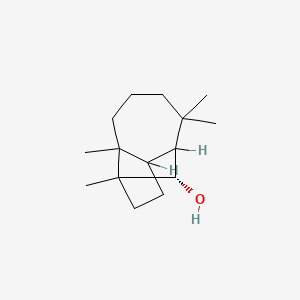

Longiborneol

Description

Structure

2D Structure

Properties

CAS No. |

465-24-7 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,2S,7S,8S,9R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14+,15+/m1/s1 |

InChI Key |

MNNFKQAYXGEKFA-MUGBGTHKSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]3[C@H]1CC[C@]2([C@H]3O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Longiborneol |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Longiborneol: A Technical Guide for Researchers

Introduction: Longiborneol is a naturally occurring, tricyclic sesquiterpenoid alcohol with a complex bridged carbocyclic framework. As a member of the diverse terpenoid family, it holds potential interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and identification, and a summary of its biosynthetic pathway in fungal systems. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Natural Sources of this compound

This compound has been identified in a select range of organisms across different biological kingdoms, including fungi, bryophytes (liverworts), and coniferous trees. While its presence is confirmed in these sources, quantitative data regarding its concentration or yield is not consistently reported in the scientific literature. The following table summarizes the primary known natural sources of this compound.

| Biological Kingdom | Phylum/Division | Species | Common Name | Reference(s) |

| Fungi | Ascomycota | Fusarium graminearum | - | |

| Plantae | Marchantiophyta | Chiloscyphus pallescens | Pallid Pincerwort | |

| Plantae | Pinophyta | Hesperocyparis macrocarpa | Monterey Cypress | |

| Plantae | Pinophyta | Pinus spp. | Pine |

Fungal Source: The plant-pathogenic fungus Fusarium graminearum is a notable producer of this compound. In this organism, this compound serves as a direct biosynthetic precursor to the mycotoxin culmorin (B1213837). The production of this compound is linked to the expression of the CLM1 gene, which encodes a specific this compound synthase.

Bryophyte Source: this compound has been reported in the liverwort Chiloscyphus pallescens, a type of non-vascular plant. Liverworts are known for producing a wide variety of sesquiterpenoids, often with unique stereochemistry compared to those found in higher plants.

Coniferous Sources: The presence of this compound has been confirmed in conifers. It has been identified in Hesperocyparis macrocarpa (commonly known as Monterey Cypress) and is also reported to be isolated from various pine (Pinus spp.) species. In these higher plants, it is often found as a constituent of the essential oil fraction, likely derived from its parent hydrocarbon, longifolene, which is a common component of pine resins.

Biosynthesis and Experimental Protocols

Fungal Biosynthesis of this compound

In Fusarium graminearum, this compound is synthesized via the mevalonate (B85504) pathway. The key steps involve the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), directly into the hydroxylated this compound molecule. This reaction is catalyzed by the enzyme this compound synthase, encoded by the CLM1 gene. The cyclization is terminated by quenching an intermediate carbocation with water, which introduces the hydroxyl group. Subsequently, this compound undergoes further enzymatic hydroxylation by a CYP450 monooxygenase, encoded by the Clm2 gene, to produce culmorin and other hydroxylated derivatives.

Experimental Protocols: Extraction, Isolation, and Identification

The following sections outline detailed methodologies for the extraction and analysis of this compound from fungal cultures and plant materials, based on established scientific protocols.

This protocol is adapted from methodologies described for the analysis of secondary metabolites from Fusarium species.

-

1.1. Culture Conditions:

-

Inoculate F. graminearum into a suitable liquid medium (e.g., YES medium: 20 g/L yeast extract, 150 g/L sucrose).

-

Incubate the culture for 7-14 days at approximately 25-28°C with shaking (e.g., 180 rpm) to induce secondary metabolite production. This compound is known to accumulate transiently.

-

-

1.2. Extraction:

-

Separate the fungal biomass from the culture broth via filtration or centrifugation.

-

Combine the mycelia and the broth for a whole-culture extraction.

-

Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate (B1210297).

-

Agitate the mixture vigorously for at least 1 hour. For improved extraction efficiency, a mixture of hexane (B92381) and ethyl acetate (e.g., 85:15 v/v) can be utilized.

-

Separate the organic phase from the aqueous phase. Repeat the extraction process on the aqueous phase 2-3 times to maximize yield.

-

Combine all organic extracts.

-

-

1.3. Concentration and Purification:

-

Dry the pooled organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.

-

Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be further purified using silica (B1680970) gel column chromatography if isolation of pure this compound is required. Elute with a gradient of solvents such as dichloromethane-methanol (e.g., 95:5 v/v).

-

This protocol describes a general method for obtaining essential oils rich in sesquiterpenoids from coniferous plant material.

-

2.1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves, twigs).

-

Fragment the material into smaller pieces to increase the surface area for extraction. Air-drying the material may increase the yield of essential oil.

-

-

2.2. Hydrodistillation:

-

Place the prepared plant material into a large flask and add sufficient distilled water.

-

Subject the material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

-

The essential oil, being less dense than water, will separate and can be collected.

-

-

2.3. Sample Finishing:

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the final oil in a sealed, dark glass vial at 4°C prior to analysis.

-

GC-MS is the definitive analytical technique for identifying and quantifying volatile compounds like this compound in complex mixtures such as crude extracts or essential oils.

-

3.1. Sample Preparation for GC-MS:

-

Dilute the crude extract or essential oil in a suitable volatile solvent (e.g., ethyl acetate, hexane, or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

-

-

3.2. GC-MS Instrumental Parameters (General Protocol):

-

Gas Chromatograph: Agilent, Thermo Scientific, or equivalent system.

-

Column: A non-polar capillary column is typically used for terpene analysis. A common choice is an HP-5MS or DB-5MS (5% phenyl-methylpolysiloxane) column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Split/splitless injector. A split ratio of 20:1 is common.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: An example program suitable for sesquiterpene alcohols is:

-

Initial temperature: 120°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 210°C at a rate of 15°C/min, hold for 1 minute.

-

Ramp 2: Increase to 260°C at a rate of 5°C/min, hold for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: ~230°C.

-

Transfer Line Temperature: ~280°C.

-

-

-

3.3. Compound Identification:

-

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

-

In the absence of a standard, tentative identification can be made by comparing the acquired mass spectrum with entries in spectral libraries such as NIST, Wiley, or Adams. The mass spectrum of this compound will show a characteristic fragmentation pattern, including its molecular ion peak (M⁺) at m/z 222.

-

Conclusion

This compound is a sesquiterpenoid alcohol found in specific fungal, bryophyte, and coniferous species. The fungus Fusarium graminearum stands out as a well-documented source where this compound functions as a key intermediate in the biosynthesis of culmorin. Standard phytochemical techniques, particularly hydrodistillation for essential oils and solvent extraction for fungal cultures, followed by GC-MS analysis, are effective for its isolation and identification. While its natural occurrence is established, there is a clear gap in the literature regarding the quantitative analysis of this compound in these sources. Future research should focus on quantifying its yield from these organisms and further exploring its potential biological activities, which remain largely uninvestigated.

The Quest for Longiborneol: A Technical Guide to Its Isolation and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Longiborneol (B1213909), a complex bicyclic sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential biological activities. However, its low natural abundance in plant sources presents a significant hurdle for isolation and further investigation. This technical guide provides a comprehensive overview of the challenges associated with the extraction of this compound from flora and delves into the more prevalent and efficient synthetic methodologies that have been developed to access this intricate molecule.

The Challenge of Natural Abundance

A Generalized Approach to Terpenoid Extraction from Plants

Should a plant source with a viable concentration of this compound be identified, a general workflow for its isolation and purification could be conceptualized as follows. This process would involve initial extraction from the plant matrix, followed by a series of chromatographic steps to purify the target compound.

Experimental Workflow for Terpenoid Isolation

Caption: Generalized workflow for the isolation and purification of a terpenoid like this compound from a plant source.

Chemical Synthesis: A More Fruitful Avenue

Given the limitations of natural extraction, chemical synthesis has emerged as the primary method for obtaining this compound and its derivatives.[1][4][5][6][7][8] Synthetic approaches offer the advantage of producing larger quantities of the compound and also allow for the creation of structural analogs for structure-activity relationship (SAR) studies.

A notable synthetic strategy involves a multi-step process starting from a readily available chiral precursor, such as (S)-carvone.[1][2][4][5][8][9] This approach utilizes a series of chemical transformations to construct the complex bicyclo[2.2.1]heptane core of this compound.

Key Steps in a Reported Synthetic Route

A representative synthetic route to this compound is outlined below. This particular strategy is noteworthy for its efficiency and the ability to produce gram-scale quantities of the target molecule.[1][2]

| Step | Transformation | Starting Material | Key Reagents/Conditions | Product |

| 1 | Epoxidation | (S)-carvone | m-CPBA | Epoxy-carvone |

| 2 | Reductive Cyclization | Epoxy-carvone | Ti(III) | Cyclobutanol intermediate |

| 3 | Semipinacol Rearrangement | Cyclobutanol intermediate | Brønsted acid | 8-hydroxycamphor |

| 4 | Oxidation | 8-hydroxycamphor | Oxidizing agent | Aldehyde intermediate |

| 5 | Wittig Olefination | Aldehyde intermediate | Phosphonium ylide | Skipped-diene intermediate |

| 6 | Radical Cyclization | Skipped-diene intermediate | Metal-hydride hydrogen atom transfer (MHAT) | Longicamphor |

| 7 | Reduction | Longicamphor | Dissolving metal conditions | This compound |

Logical Flow of the Synthetic Strategy

The logic of this synthetic pathway is to build the complex carbon skeleton of this compound in a controlled and stereoselective manner from a simpler, chiral starting material.

Caption: Logical progression of the total synthesis of this compound from a chiral precursor.

Purification and Characterization

Regardless of the source, whether from a hypothetical natural extraction or a chemical synthesis, the final product must be purified and its identity confirmed. The purification of this compound, being a solid alcohol, can be achieved through several techniques.

Purification Techniques

-

Column Chromatography: This is a fundamental technique for separating compounds based on their polarity.[10] For this compound, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).[9]

-

Recrystallization: This method is highly effective for purifying solid compounds.[10] A suitable solvent system is chosen in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.

-

Sublimation: This technique can be used to separate this compound from non-volatile impurities.[10]

Analytical Characterization

The identity and purity of the isolated or synthesized this compound are confirmed using a combination of spectroscopic and analytical methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like this compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise chemical structure of the molecule.[10]

-

Infrared (IR) Spectroscopy: This method helps to identify the functional groups present in the molecule, such as the hydroxyl group in this compound.[10]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the synthesized this compound.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biosciencejournals.com [biosciencejournals.com]

- 4. Strategy Evolution in a Skeletal Remodeling and C–H Functionalization-Based Synthesis of the this compound Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Nine this compound Sesquiterpenoids using a Functionalized Camphor Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Total synthesis of nine this compound sesquiterpenoids using a functionalized camphor strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. benchchem.com [benchchem.com]

Biosynthesis pathway of Longiborneol in fungi

An in-depth technical guide on the biosynthesis of longiborneol (B1213909) in fungi, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound, a bicyclic sesquiterpenoid alcohol, has garnered interest for its potential pharmacological activities. Its biosynthesis in fungi represents a fascinating example of terpene metabolism, starting from the central metabolite farnesyl pyrophosphate (FPP). This document provides a detailed overview of the enzymatic transformation of FPP into this compound, focusing on the key enzyme, this compound synthase. We present a summary of the quantitative data available, detailed experimental methodologies for pathway elucidation, and visual diagrams to illustrate the biochemical cascade and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating fungal secondary metabolism and those interested in the potential biotechnological production of this compound.

Introduction

Fungi are prolific producers of a diverse array of secondary metabolites, including a vast number of terpenoids. These compounds are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which generate the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent head-to-tail condensation of these units by prenyltransferases yields geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20), the respective precursors for monoterpenes, sesquiterpenes, and diterpenes.

This compound is a sesquiterpenoid alcohol belonging to the tricyclic longifolene (B8805489) family of natural products. Its biosynthesis is of significant interest due to its unique carbon skeleton and potential biological activities. The key step in its formation is the cyclization of the linear precursor, FPP, a reaction catalyzed by a specific class of enzymes known as terpene synthases or cyclases.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi initiates from farnesyl pyrophosphate (FPP), the central precursor for all sesquiterpenoids. The pathway is primarily a two-step enzymatic process involving a terpene synthase and a cytochrome P450 monooxygenase.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The first and most critical step is the complex cyclization of the linear FPP molecule into the tricyclic hydrocarbon olefin, (+)-longifolene. This reaction is catalyzed by the enzyme longifolene synthase . The reaction proceeds through a series of carbocationic intermediates, involving multiple cyclization and rearrangement steps, ultimately leading to the formation of the characteristic 6-7-5 fused ring system of longifolene.

Step 2: Hydroxylation of (+)-Longifolene

Following the formation of the hydrocarbon backbone, a hydroxyl group is introduced to yield this compound. This hydroxylation reaction is typically catalyzed by a cytochrome P450 monooxygenase . These enzymes are heme-thiolate proteins that utilize molecular oxygen and NADPH as a cofactor to introduce an oxygen atom into a substrate. In the case of this compound biosynthesis, the P450 enzyme specifically hydroxylates (+)-longifolene at a particular carbon position to produce the final alcohol product.

Caption: The enzymatic conversion of Farnesyl Pyrophosphate (FPP) to this compound.

Quantitative Data

| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | Source Organism | Reference |

| Longifolene Synthase | (2E,6E)-Farnesyl Diphosphate | Longifolene (~61%), α-Longipinene (~15%), Longicyclene (~6%) | N/A | N/A | Picea abies (Norway Spruce) | [1][2] |

| Fungal Terpene Synthases (General) | GPP or FPP | Various mono- and sesquiterpenes | 0.5 - 10 | 0.01 - 1.0 | Various Fungi | General knowledge from terpene synthase literature |

| Cytochrome P450s (General) | Terpene Hydrocarbons | Hydroxylated Terpenes | Highly variable | Highly variable | Various Fungi | [3][4][5] |

Note: The data for longifolene synthase is from a plant source, as detailed fungal-specific kinetic data for this particular enzyme is limited in publicly accessible literature. However, the product distribution provides a crucial benchmark. The kinetic parameters for fungal terpene synthases and P450s are presented as a general range, as these values are highly specific to the individual enzyme and reaction conditions.

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments.

Gene Identification and Cloning

Objective: To identify and isolate the genes encoding longifolene synthase and the specific cytochrome P450 monooxygenase from a this compound-producing fungus.

Methodology:

-

Genome Mining: The genome of the target fungus is sequenced. Putative terpene synthase genes are identified by searching for conserved motifs, such as the DDxxD and NSE/DTE motifs.[6] Putative P450 genes are identified by searching for the conserved heme-binding domain.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from fungal mycelia grown under conditions that favor this compound production. First-strand cDNA is synthesized using a reverse transcriptase.

-

PCR Amplification: Gene-specific primers are designed based on the genomic sequence to amplify the full-length coding sequences of the candidate genes from the cDNA library.

-

Cloning: The amplified PCR products are cloned into an appropriate expression vector (e.g., pET series for E. coli or a yeast expression vector).

Heterologous Protein Expression and Purification

Objective: To produce and purify the recombinant longifolene synthase and cytochrome P450 for in vitro characterization.

Methodology:

-

Transformation: The expression vectors containing the genes of interest are transformed into a suitable expression host, such as Escherichia coli BL21(DE3) or Saccharomyces cerevisiae.

-

Protein Expression: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG for E. coli).

-

Cell Lysis: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.

-

Protein Purification: The recombinant proteins, often engineered with a purification tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Methodology for Longifolene Synthase:

-

Reaction Setup: The standard reaction mixture contains a suitable buffer (e.g., 25 mM HEPES, pH 7.4), the substrate FPP (e.g., 2 mM), a divalent metal cofactor (e.g., 15 mM MgCl2), and the purified enzyme (40-50 µg) in a total volume of 100 µl.[7]

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Product Extraction: The volatile products are extracted from the reaction mixture using an organic solvent (e.g., hexane) or collected using a solid-phase microextraction (SPME) fiber.

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their mass spectra and retention times with authentic standards.

Methodology for Cytochrome P450 Monooxygenase:

-

Reaction Setup: The reaction mixture typically includes the purified P450 enzyme, its redox partner (cytochrome P450 reductase), the substrate ((+)-longifolene), a buffer, and an NADPH regenerating system.

-

Incubation and Analysis: Similar to the terpene synthase assay, the reaction is incubated, and the products are extracted and analyzed by GC-MS or HPLC to identify the hydroxylated products.

Caption: A generalized experimental workflow for the identification and characterization of enzymes.

Conclusion

The biosynthesis of this compound in fungi is a two-step process initiated by the cyclization of FPP to (+)-longifolene by a longifolene synthase, followed by hydroxylation catalyzed by a cytochrome P450 monooxygenase. While the general pathway is understood, detailed characterization of the specific enzymes from various fungal sources is an active area of research. The experimental protocols outlined in this guide provide a framework for the identification, cloning, and functional characterization of the genes and enzymes involved in this pathway. A deeper understanding of the biosynthesis of this compound and other terpenoids will be crucial for their sustainable production through metabolic engineering and synthetic biology approaches, with potential applications in the pharmaceutical and biotechnology industries.

References

- 1. EC 4.2.3.58 [iubmb.qmul.ac.uk]

- 2. ENZYME - 4.2.3.58 longifolene synthase [enzyme.expasy.org]

- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

Longiborneol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longiborneol, also known as Juniperol, is a naturally occurring sesquiterpenoid alcohol with a complex polycyclic structure. As a member of the vast family of terpenoids, which are of significant interest to the pharmaceutical and fragrance industries, this compound presents a compelling subject for scientific investigation. This technical guide provides a detailed overview of this compound, focusing on its chemical identity, molecular structure, synthesis, and an exploration of its potential biological activities based on related compounds.

Chemical Identity and Molecular Structure

This compound is a tricyclic sesquiterpenoid with a characteristic bridged ring system. Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 465-24-7 | [1][2][3] |

| Molecular Formula | C₁₅H₂₆O | [1][2] |

| Molecular Weight | 222.37 g/mol | [2][4] |

| IUPAC Name | (1R,2S,7S,8S,9R)-2,6,6,9-tetramethyltricyclo[5.4.0.0²,⁹]undecan-8-ol | [4] |

| Synonyms | Juniperol, (+)-Longiborneol | [1][3] |

| Melting Point | 112°C | [3] |

| Boiling Point | 303.56°C (estimated) | [3] |

Molecular Structure:

The structure of this compound is characterized by a tricyclo[5.4.0.0²,⁹]undecane skeleton with four methyl groups and a hydroxyl group. The stereochemistry of the molecule is crucial for its properties and biological activity.

Figure 1: 2D and 3D representations of the molecular structure of this compound.

Experimental Protocols: Total Synthesis of this compound

The total synthesis of this compound has been a subject of interest in organic chemistry due to its complex architecture. One of the notable synthetic routes commences from the readily available chiral starting material, (S)-carvone. This approach involves a strategic skeletal remodeling to construct the intricate polycyclic core of this compound.

Retrosynthetic Analysis from (S)-Carvone

A plausible retrosynthesis of this compound from (S)-carvone is outlined below. This strategy focuses on the initial formation of a bicyclo[2.2.1]heptane system, which is a key structural motif within this compound, followed by the construction of the remaining seven-membered ring.

References

- 1. The Current Status of the Pharmaceutical Potential of Juniperus L. Metabolites [mdpi.com]

- 2. A Phytopharmacological Review on a Medicinal Plant: Juniperus communis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemistry, Pharmacology, and Traditional Medicine Applications of Juniperus sabina L.: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of Longiborneol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid Longiborneol. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

¹H NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 3.86 | d | 5.3 | 1H | H-8 |

| 2.01 - 1.94 | m | 1H | ||

| 1.87 - 1.79 | m | 1H | ||

| 1.77 - 1.69 | m | 1H | ||

| 1.68 - 1.59 | m | 2H | ||

| 1.58 - 1.49 | m | 1H | ||

| 1.48 - 1.39 | m | 2H | ||

| 1.38 - 1.28 | m | 2H | ||

| 1.23 | s | 3H | CH₃ | |

| 1.01 | s | 3H | CH₃ | |

| 0.90 | s | 3H | CH₃ | |

| 0.88 | s | 3H | CH₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Carbon Type |

| 78.1 | CH |

| 53.0 | C |

| 49.5 | CH |

| 47.8 | C |

| 42.5 | CH₂ |

| 38.9 | C |

| 34.1 | CH₂ |

| 33.8 | CH₃ |

| 28.5 | CH₂ |

| 27.2 | CH₃ |

| 26.8 | CH₂ |

| 25.9 | CH₂ |

| 24.5 | CH₃ |

| 20.9 | CH₃ |

| 19.4 | CH₂ |

Infrared (IR) Spectroscopic Data

| Wavenumber (ν) [cm⁻¹] | Functional Group Assignment |

| 3446 | O-H stretch |

| 2924 | C-H stretch (alkane) |

| 2868 | C-H stretch (alkane) |

| 1465 | C-H bend (alkane) |

| 1376 | C-H rock (alkane) |

| 1059 | C-O stretch |

High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Ionization Mode | ESI |

| Mass Analyzer | TOF |

| Calculated Mass [M+H]⁺ | 223.2056 |

| Observed Mass [M+H]⁺ | 223.2055 |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV-600 spectrometer operating at 600 MHz for ¹H and 151 MHz for ¹³C nuclei.[1] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δ 7.26 for ¹H and δ 77.16 for ¹³C).[1] Data for ¹H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) in Hertz (Hz), and integration.

Infrared Spectroscopy

Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was acquired in the range of 4000-400 cm⁻¹ using a thin film of the sample on a NaCl plate.

High-Resolution Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) and introduced into the mass spectrometer via a syringe pump.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Biological Activity

While extensive biological studies on this compound are limited, related terpenoids have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[2][3][4] Further investigation into the pharmacological profile of this compound is warranted to explore its potential therapeutic applications.

References

- 1. Total Synthesis of Nine this compound Sesquiterpenoids using a Functionalized Camphor Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Indole-Terpenoids With Anti-inflammatory Activities From Penicillium sp. HFF16 Associated With the Rhizosphere Soil of Cynanchum bungei Decne [frontiersin.org]

- 3. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

Longiborneol: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longiborneol, a bicyclic sesquiterpenoid alcohol, has been a subject of interest in the field of natural product chemistry due to its complex bridged ring system. This technical guide provides an in-depth overview of the discovery, history, and synthesis of this compound. It details the initial isolation from natural sources, chronicles the evolution of its total synthesis, and presents key experimental protocols. Quantitative data is summarized in structured tables, and logical relationships in synthesis are visualized through Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Natural Occurrence

(+)-Longiborneol was first reported as a constituent of the essential oils of higher plants. Its natural occurrence has been identified in the liverwort Chiloscyphus pallescens and the Monterey Cypress, Hesperocyparis macrocarpa (previously classified as Cupressus macrocarpa).[1] While the initial isolation from C. pallescens is less documented in readily available literature, the investigation of H. macrocarpa foliage has been more extensively reported.

Isolation from Hesperocyparis macrocarpa

A significant study on the chemical composition of the foliage of Hesperocyparis macrocarpa led to the identification of numerous sesquiterpenes, including this compound (also referred to in historical literature as juniperol or macrocarpol).[1]

The isolation of this compound from H. macrocarpa typically involves the following steps, as inferred from general procedures for essential oil analysis and sesquiterpene isolation:

-

Plant Material Collection and Preparation: Fresh foliage of H. macrocarpa is collected and air-dried or used fresh. The material is then ground or chopped to increase the surface area for extraction.

-

Extraction: The prepared plant material is subjected to hydrodistillation or steam distillation for several hours to extract the volatile essential oil. Alternatively, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be employed, followed by removal of the solvent under reduced pressure.

-

Fractionation: The crude essential oil or extract is then fractionated using column chromatography on silica (B1680970) gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297) mixtures) is used to separate the components based on their polarity.

-

Purification and Identification: Fractions containing compounds with similar retention factors are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the isolated pure compound is then elucidated using spectroscopic methods, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group in this compound.

-

Optical Rotation: To determine the stereochemistry of the molecule.

-

History of Total Synthesis

The unique tricyclic structure of this compound has made it an attractive target for total synthesis, serving as a platform for the development and validation of new synthetic methodologies.

Early Synthetic Efforts

Early synthetic approaches to this compound and its parent hydrocarbon, longifolene, were pioneered by prominent chemists. These initial routes were often lengthy and focused on the construction of the complex carbon skeleton. An early total synthesis of (+)-longicamphor and (+)-longiborneol was reported by Steven C. Welch and Roland L. Walters in 1973.[1]

The Sarpong Synthesis: A Concise and Unified Approach

More recently, a highly efficient and concise total synthesis of this compound was developed by the research group of Richmond Sarpong.[2][3] This approach is notable for its use of a "camphor first" strategy, which leverages the readily available chiral pool starting material, (S)-carvone, to construct the bicyclo[2.2.1]heptane core of this compound early in the synthetic sequence. This strategy stands in contrast to earlier approaches that often formed this bicyclic system in later stages. The Sarpong synthesis is currently the shortest reported route to this compound.

| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Key Features |

| Welch & Walters (1973) | Not readily available | Not readily available | Not readily available | Early total synthesis of the racemic compound. |

| Sarpong et al. (2022) | (S)-Carvone | 9 | 30% | "Camphor first" strategy, concise, unified approach to this compound and its congeners.[3] |

The following is a description of the key transformations in the Sarpong synthesis:

-

Skeletal Remodeling of (S)-Carvone: The synthesis commences with a three-step sequence from (S)-carvone to construct a functionalized camphor (B46023) derivative. This involves an epoxidation of the isopropenyl group, followed by a Ti(III)-mediated reductive cyclization to form a cyclobutanol, which then undergoes a semi-pinacol rearrangement to afford the bicyclo[2.2.1]heptane core.[3]

-

Radical Cyclization: A key step involves a metal-hydride hydrogen atom transfer (MHAT)-initiated radical cyclization to construct the seven-membered ring of the this compound skeleton.[2]

-

Final Reduction: The synthesis is completed by a diastereoselective reduction of the ketone functionality to furnish the alcohol moiety of this compound.[2]

Visualizing Synthetic Pathways

The logical flow of the modern synthetic approaches to this compound can be effectively visualized using diagrams.

References

An In-Depth Technical Guide to Longiborneol and its Relationship to the Bornane Skeleton

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of longiborneol (B1213909), a sesquiterpenoid natural product, with a particular focus on its structural relationship to the bornane skeleton. It details the physicochemical properties of this compound, outlines state-of-the-art synthetic methodologies for its preparation, and explores its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating key technical information, including detailed experimental protocols and structured data for comparative analysis.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol characterized by a complex tricyclic carbon framework. Central to its structure is the bicyclo[2.2.1]heptane system, commonly known as the bornane skeleton. The bornane core is a prevalent motif in a variety of terpenoid natural products, including the well-known camphor.[1][2] The rigid, bridged ring system of the bornane skeleton imparts unique stereochemical and conformational properties to molecules that contain it, making them intriguing targets for total synthesis and valuable chiral building blocks.

This guide will elucidate the structural relationship between this compound and the parent bornane skeleton, present its physicochemical data, describe detailed synthetic approaches, and summarize the current understanding of its biological potential.

The Bornane Skeleton and its Relation to this compound

The bornane skeleton is a saturated bicyclic hydrocarbon with the systematic name 1,7,7-trimethylbicyclo[2.2.1]heptane. This rigid framework is the foundation for a class of monoterpenoids and sesquiterpenoids. This compound is a more complex derivative, a sesquiterpenoid that incorporates the bornane substructure within a larger tricyclic system. The relationship can be visualized as the fusion of an additional ring system to the fundamental bornane core, resulting in the characteristic structure of this compound.

The following diagram illustrates the core bornane skeleton and the structure of this compound, highlighting their structural relationship.

Figure 1: Structural relationship between the bornane skeleton and this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O | [3] |

| Molecular Weight | 222.37 g/mol | [3] |

| CAS Number | 465-24-7 | [3] |

| Melting Point | 106-107 °C | |

| Appearance | White to pale yellow crystals | |

| ¹H NMR | Spectroscopic data available in supplementary information of cited literature. | [2] |

| ¹³C NMR | Spectroscopic data available in supplementary information of cited literature. | [2] |

Synthesis of this compound

The total synthesis of this compound has been a subject of interest in the synthetic chemistry community. A notable and efficient approach has been developed by Sarpong and coworkers, which utilizes a "functionalized camphor" strategy starting from the readily available chiral pool terpene, (S)-carvone.[1][2] This strategy is advantageous as it retains the inherent stereochemistry and a significant portion of the carbon framework from the starting material.

The retrosynthetic analysis for this approach is depicted in the following diagram:

Figure 2: Retrosynthetic analysis of this compound from (S)-carvone.

Key Experimental Protocols

The following are detailed methodologies for key steps in the synthesis of this compound as reported by Sarpong and coworkers.[4]

Protocol 1: Synthesis of 8-Hydroxycamphor from (S)-Carvone

This multi-step process involves the initial epoxidation of (S)-carvone, followed by a Ti(III)-mediated reductive cyclization to a cyclobutanol intermediate, which then undergoes a Brønsted acid-mediated semipinacol rearrangement.[1][4]

-

Step 1: Epoxidation of (S)-Carvone.

-

To a solution of (S)-carvone in a suitable solvent such as dichloromethane, add an epoxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

-

The reaction is typically carried out at 0 °C to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Work-up involves quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and extraction with an organic solvent.

-

-

Step 2: Ti(III)-mediated Reductive Cyclization.

-

The epoxy-carvone from the previous step is subjected to a reductive cyclization using a Ti(III) reagent, such as that generated from TiCl₄ and a reducing agent (e.g., Zn dust).

-

This reaction forms the key cyclobutanol intermediate as a mixture of diastereomers.

-

-

Step 3: Semipinacol Rearrangement to 8-Hydroxycamphor.

-

The cyclobutanol intermediate is treated with a Brønsted acid (e.g., p-toluenesulfonic acid) in a suitable solvent.

-

This acid-catalyzed rearrangement yields 8-hydroxycamphor.

-

Protocol 2: Synthesis of Longicamphor from 8-Hydroxycamphor

This sequence involves the oxidation of 8-hydroxycamphor, a Wittig reaction to install the side chain, and a subsequent metal-mediated hydrogen atom transfer (MHAT) cyclization followed by hydrogenation.[1]

-

Step 1: Oxidation to Aldehyde.

-

The primary alcohol of 8-hydroxycamphor is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

-

-

Step 2: Wittig Olefination.

-

The aldehyde is then reacted with a suitable phosphonium (B103445) ylide in a Wittig reaction to form a skipped-diene intermediate.

-

-

Step 3: MHAT-initiated Cyclization.

-

The skipped-diene is subjected to an unusual metal-mediated hydrogen atom transfer (MHAT) initiated cyclization to construct the this compound skeleton.[1] This step is crucial for the formation of the tricyclic core.

-

-

Step 4: Hydrogenation.

-

The resulting disubstituted alkene in the tricyclic intermediate is hydrogenated, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield longicamphor.[1]

-

Protocol 3: Diastereoselective Reduction of Longicamphor to this compound

The final step is the diastereoselective reduction of the ketone in longicamphor to the corresponding alcohol, this compound.[1]

-

A dissolving metal reduction, for example using sodium in an alcohol solvent, is employed for the diastereoselective reduction of the ketone in longicamphor.

-

This reduction preferentially forms the endo-alcohol, this compound.

-

Purification is typically achieved through column chromatography.

Biological Activity

The biological activities of many terpenoids are of significant interest to the pharmaceutical industry. While the parent compound, borneol, has been investigated for various properties, including anti-inflammatory effects, specific biological studies on this compound are less common.

Anti-inflammatory Activity

This compound has been identified as a constituent of the essential oil from Pinus koraiensis wood. In a study investigating the anti-inflammatory constituents of this essential oil, fractions containing this compound were shown to downregulate the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RBL-2H3 cells. While this points to a potential anti-inflammatory role for this compound, further studies on the isolated compound are required to definitively characterize its activity and mechanism of action.

Anticancer and Other Activities

To date, there is a lack of significant published research specifically investigating the anticancer or cytotoxic properties of this compound. Structurally related terpenes and other natural products containing the bornane skeleton have been explored for such activities, suggesting that this compound could be a candidate for future screening and investigation in this area. The unique and rigid structure of this compound makes it an interesting scaffold for the design of novel therapeutic agents.

The following diagram illustrates the current understanding of this compound's biological context and potential for future research.

Figure 3: Biological context and future research directions for this compound.

Conclusion

This compound, a structurally complex sesquiterpenoid, is intrinsically linked to the fundamental bornane skeleton. This guide has provided a detailed overview of its chemical nature, including its physicochemical properties and a state-of-the-art synthetic route from (S)-carvone. The presented experimental protocols offer a practical guide for its laboratory preparation. While preliminary evidence suggests potential anti-inflammatory activity, the full biological profile of this compound remains largely unexplored, presenting a compelling opportunity for future research in drug discovery and development. The unique stereochemistry and rigid framework of this compound make it a promising scaffold for the development of novel therapeutic agents.

References

- 1. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Nine this compound Sesquiterpenoids using a Functionalized Camphor Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential of Longiborneol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Longiborneol (B1213909), a tricyclic sesquiterpenoid, and its synthetic derivatives are emerging as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides an in-depth overview of the current state of research into the anticancer, anti-inflammatory, and antimicrobial properties of these molecules. By summarizing available quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document aims to serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

While direct studies on the anticancer effects of a broad range of this compound derivatives are limited, research on structurally related sesquiterpenoids, such as isolongifolene (B72527) and longifolene (B8805489), provides compelling evidence for their potential as cytotoxic agents.

Quantitative Anticancer Data

A series of novel isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent of these compounds are presented in Table 1. Additionally, the cytotoxic potential of longifolene has been investigated, with its IC50 values against prostate and oral cancer cell lines, as well as a normal cell line, detailed in Table 2.

Table 1: Anticancer Activity of Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Derivative 4i

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.33 ± 0.24 |

| HeLa | Cervical Cancer | 0.52 ± 0.13 |

| HepG2 | Liver Cancer | 3.09 ± 0.11 |

Table 2: Cytotoxic Activity of Longifolene

| Cell Line | Cell Type | IC50 (µg/mL) |

| DU-145 | Prostate Cancer | 78.64 |

| SCC-29B | Oral Cancer | 88.92 |

| Vero | Normal Kidney Cells | 246.3 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Putative Anticancer Signaling Pathways

Studies on isolongifolanone (B1589518) derivatives suggest that these compounds can induce apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to altered mitochondrial membrane potential and subsequent activation of the apoptotic cascade. The p53 signaling pathway, a critical regulator of cell cycle and apoptosis, is also implicated.

Anti-inflammatory Activity

Sesquiterpenoids are well-documented for their anti-inflammatory properties. While specific quantitative data for this compound derivatives is not yet widely available, the general mechanisms of action for this class of compounds provide a strong basis for their potential in modulating inflammatory responses.

Quantitative Anti-inflammatory Data

Data from a study on cedrol (B397079), a structurally similar sesquiterpenoid alcohol found in the essential oil of Juniperus morrisonicola, demonstrates potent anti-inflammatory activity, as shown in Table 3.

Table 3: Anti-inflammatory Activity of Cedrol and Related Compounds

| Compound | IC50 (µM) for NO Inhibition |

| Widdrol | 24.7 |

| Thujopsene | 30.3 |

| Cedrol | 41.1 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A common in vitro method to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The Griess assay is used to measure nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Procedure:

-

Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: The collected supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at approximately 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Anti-inflammatory Signaling Pathways

Sesquiterpenoids are known to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, they can reduce the expression of pro-inflammatory genes and the production of inflammatory mediators.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives can be inferred from studies on other terpenoids and sesquiterpenoids. These compounds have demonstrated activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

A study on the antifungal activity of cedrol against the plant pathogenic fungus Phellinus noxius provides IC50 values that highlight its potency (Table 4).

Table 4: Antifungal Activity of Cedrol

| Compound | Organism | IC50 (µg/mL) |

| Cedrol | Phellinus noxius | 15.7 |

| Triflumizole (control) | Phellinus noxius | 32.1 |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The growth of the microorganism is assessed after incubation.

Procedure:

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared to a specific cell density.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.

Antimicrobial Mechanisms of Action

The antimicrobial activity of terpenoids is generally attributed to their ability to disrupt the microbial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function. This can result in the leakage of intracellular components, disruption of ion gradients, and ultimately, cell death. Other proposed mechanisms include the inhibition of essential enzymes, such as those involved in ATP synthesis, and the impairment of protein synthesis.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related sesquiterpenoids, strongly suggests that this compound and its derivatives possess significant potential as anticancer, anti-inflammatory, and antimicrobial agents. However, a clear need exists for comprehensive studies focused specifically on a wider range of this compound derivatives to establish their structure-activity relationships and to elucidate their precise mechanisms of action. Future research should prioritize the synthesis of diverse this compound analogs and their systematic evaluation in a battery of in vitro and in vivo biological assays. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of natural product-inspired compounds.

An In-depth Technical Guide to the Stereochemistry and Enantiomers of Longiborneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longiborneol, a saturated bicyclic monoterpenoid alcohol, possesses a complex stereochemical structure that has significant implications for its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its enantiomeric forms. It details the synthesis of (+)- and (-)-Longiborneol, presents key quantitative data, and outlines experimental protocols. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development, highlighting the importance of stereoisomerism in the pharmacological potential of this compound.

Stereochemistry of this compound

This compound (C₁₅H₂₆O) is a tricyclic sesquiterpenoid characterized by a bornane skeleton. The structural complexity of this compound gives rise to multiple stereoisomers. The two enantiomers, (+)-Longiborneol and (-)-Longiborneol, are of particular interest due to their potentially distinct biological activities. The absolute configuration of the enantiomers is determined by the stereochemistry of the chiral centers within the molecule.

The enantiospecific synthesis of this compound has been a subject of significant research, with strategies often employing chiral starting materials like (+)-camphor or (S)-carvone to achieve high stereoselectivity. The synthesis from (S)-carvone, for instance, has been shown to yield the (+)-enantiomer of this compound.

Quantitative Data

The physical and chemical properties of the this compound enantiomers are crucial for their characterization and potential applications. The following table summarizes the available quantitative data.

| Property | (+)-Longiborneol | (-)-Longiborneol |

| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol | 222.37 g/mol |

| Optical Rotation | +15.8° (c 0.54, CHCl₃) | No specific data found |

Note: The optical rotation of enantiomers should be equal in magnitude and opposite in sign. Therefore, the predicted optical rotation for (-)-Longiborneol is approximately -15.8° under the same conditions.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key area of investigation for accessing stereochemically pure compounds for biological evaluation. Modern synthetic strategies often utilize a "functionalized camphor" approach, starting from readily available chiral precursors like carvone.

Enantioselective Synthesis of (+)-Longiborneol from (S)-Carvone

A notable strategy for the synthesis of (+)-Longiborneol involves a multi-step process starting from (S)-carvone. This approach leverages a skeletal remodeling strategy to construct the complex tricyclic core of this compound. The overall synthesis can be summarized in a nine-step sequence with a significant overall yield. While a detailed, step-by-step protocol is extensive, the key transformations involve:

-

Skeletal Remodeling of (S)-Carvone: Conversion of (S)-carvone to a functionalized camphor (B46023) derivative, 8-hydroxycamphor.

-

Fragment Coupling and Cyclization: A series of reactions to introduce the remaining carbon atoms and facilitate the formation of the seven-membered ring characteristic of the longibornane core. This often involves a metal-mediated hydrogen atom transfer (MHAT)-initiated cyclization.

-

Reduction: Final reduction of an intermediate ketone to afford the alcohol functionality of this compound.

Synthesis of (±)-Longiborneol

The synthesis of racemic this compound has also been reported, which can be a valuable precursor for the separation of enantiomers or for initial biological screening.

Determination of Enantiomeric Excess

The enantiomeric purity of synthesized this compound is critical for accurate biological assessment. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers, thereby determining the enantiomeric excess (ee).

Biological Activity and Pharmacological Potential

While the biological activities of many terpenoids are well-documented, specific data on the individual enantiomers of this compound are notably scarce in publicly available literature. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a fundamental concept in pharmacology. It is highly probable that (+)- and (-)-Longiborneol exhibit distinct pharmacological profiles.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the study of this compound stereochemistry and the general workflow for its synthesis and analysis.

Conclusion and Future Directions

This technical guide has summarized the current understanding of the stereochemistry and enantiomers of this compound. While significant progress has been made in the enantiospecific synthesis of this complex natural product, a critical knowledge gap exists regarding the specific biological activities of its individual enantiomers. For drug development professionals, understanding the pharmacological profile of each stereoisomer is paramount.

Future research should prioritize the following:

-

Detailed Biological Screening: Comprehensive in vitro and in vivo studies to determine the specific biological targets and quantitative activity (e.g., IC₅₀, EC₅₀, MIC) of (+)- and (-)-Longiborneol.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of each enantiomer.

-

Mechanism of Action Studies: Elucidation of the signaling pathways and molecular mechanisms through which each enantiomer exerts its biological effects.

Addressing these research questions will be crucial in unlocking the full therapeutic potential of this compound and its stereoisomers.

Methodological & Application

Asymmetric Synthesis of (+)-Longiborneol: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of modern asymmetric strategies for the synthesis of (+)-Longiborneol, a tricyclic sesquiterpenoid. The focus is on providing detailed experimental protocols and comparative data for key synthetic routes, enabling researchers to understand and apply these methodologies.

Introduction

Longiborneol (B1213909) is a natural product of significant interest due to its complex bridged ring system. Its intricate three-dimensional structure has made it a challenging target for synthetic chemists, spurring the development of innovative and efficient synthetic strategies. Early approaches to this compound were often lengthy and provided the target as a racemic mixture. However, recent advancements have enabled highly stereoselective syntheses, providing access to enantiopure (+)-Longiborneol.

This application note details the state-of-the-art "functionalized camphor" strategy, which currently represents the most concise route to (+)-Longiborneol. For comparative purposes, earlier asymmetric and racemic syntheses are also summarized. The provided protocols are intended to serve as a practical guide for researchers in the field of organic synthesis and natural product chemistry.

Comparative Overview of Synthetic Strategies

The following table summarizes the key quantitative data for prominent syntheses of this compound, allowing for a direct comparison of their efficiencies.

| Strategy | Starting Material | Key Reaction(s) | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Sarpong (2022) | (S)-Carvone | Scaffold Rearrangement, MHAT-initiated Cyclization | 9 | ~30% | >99% | [1][2][3] |

| Kuo & Money (1988) | (+)-Camphor | Alkylation, Mukaiyama Aldol Reaction | ~13 | Not explicitly stated | >98% | [4][5] |

| Takasu (2009) | Commercially available achiral materials | Intramolecular Double Michael Addition | 16 | Not explicitly stated for this compound | Racemic | [3] |

I. The Functionalized Camphor (B46023) Strategy (Sarpong, 2022)

This highly efficient and enantioselective synthesis commences from the readily available chiral pool starting material, (S)-carvone. The key innovation of this route is a scaffold rearrangement to construct a functionalized camphor intermediate, followed by a metal-hydride hydrogen atom transfer (MHAT)-initiated radical cyclization to form the characteristic seven-membered ring of the longibornane core.[1][3][6]

Logical Workflow of the Functionalized Camphor Strategy

References

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of nine this compound sesquiterpenoids using a functionalized camphor strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategy Evolution in a Skeletal Remodeling and C–H Functionalization-Based Synthesis of the this compound Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Notes and Protocols: The Use of Chiral Auxiliaries in Asymmetric Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the application of chiral auxiliaries in stereoselective transformations. This document provides detailed protocols and quantitative data for key reactions, focusing on well-established and reliable chiral auxiliaries.

Initial Note: While the topic of longiborneol (B1213909) as a chiral auxiliary was proposed, a thorough review of the scientific literature did not yield any documented applications of this compound for this purpose. This compound is a well-known chiral natural product, and its total synthesis is a subject of interest. However, its use to control the stereochemistry of other reactions as a chiral auxiliary is not established. Therefore, these application notes will focus on widely used and highly effective chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam, to provide practical and validated information.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and natural product synthesis.

The general principle involves the covalent attachment of a chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereoselective formation of a new stereocenter in a subsequent reaction. Finally, the auxiliary is cleaved from the product and can, in principle, be recovered and reused.

This document details the application of two of the most reliable and widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam. Their applications in key carbon-carbon bond-forming reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions, will be discussed.

Evans' Oxazolidinones in Asymmetric Aldol and Alkylation Reactions

(S)-4-benzyl-2-oxazolidinone and (R)-4-benzyl-2-oxazolidinone, developed by David A. Evans, are powerful chiral auxiliaries for stereoselective enolate reactions. They are particularly effective in controlling the stereochemistry of aldol additions and alkylations.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in polyketide natural products. The reaction proceeds through a chair-like transition state, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a predictable stereochemical outcome.

Quantitative Data for Evans Asymmetric Aldol Reaction:

| Entry | Aldehyde (RCHO) | N-Acyloxazolidinone | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde (B47883) | N-Propionyl | >99:1 | 85 |

| 2 | Benzaldehyde | N-Propionyl | >99:1 | 81 |

| 3 | Acetaldehyde | N-Propionyl | 97:3 | 75 |

| 4 | Crotonaldehyde | N-Propionyl | 98:2 | 88 |

Asymmetric Alkylation Reactions

The chiral N-acyloxazolidinones can be deprotonated to form chiral enolates, which then undergo diastereoselective alkylation with various electrophiles. This method provides a reliable route to α-substituted chiral carboxylic acids and their derivatives.

Quantitative Data for Asymmetric Alkylation using Evans Auxiliary:

| Entry | N-Acyloxazolidinone | Electrophile (R-X) | Product Diastereomeric Ratio | Yield (%) |

| 1 | N-Propionyl | Benzyl (B1604629) bromide | 99:1 | 92 |

| 2 | N-Propionyl | Methyl iodide | 95:5 | 88 |

| 3 | N-Acetyl | Allyl iodide | >98:2 | 85 |

| 4 | N-Butyryl | Ethyl iodide | 97:3 | 90 |

Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reactions

Oppolzer's camphorsultam is a chiral auxiliary derived from camphor, a readily available natural product. It is particularly effective in controlling the stereochemistry of Diels-Alder reactions, a powerful method for the construction of six-membered rings. The rigid bicyclic structure of the camphorsultam provides excellent facial shielding of the dienophile.

Quantitative Data for Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam:

| Entry | Diene | Dienophile | Lewis Acid | Product Diastereomeric Ratio (endo:exo) | Yield (%) |

| 1 | Cyclopentadiene (B3395910) | N-Acryloyl camphorsultam | Et₂AlCl | >98:2 | 95 |

| 2 | 1,3-Butadiene | N-Crotonoyl camphorsultam | TiCl₄ | 95:5 | 88 |

| 3 | Isoprene | N-Acryloyl camphorsultam | Et₂AlCl | 97:3 | 91 |

| 4 | Danishefsky's diene | N-Acryloyl camphorsultam | ZnCl₂ | >99:1 | 85 |

Experimental Protocols

Protocol for a Representative Evans Asymmetric Aldol Reaction

Reaction: Diastereoselective aldol reaction of N-propionyl-(S)-4-benzyl-2-oxazolidinone with isobutyraldehyde.

Materials:

-

N-propionyl-(S)-4-benzyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (B128534) (TEA)

-

Isobutyraldehyde

-

Anhydrous dichloromethane (B109758) (DCM)

-

Methanol

-

30% Hydrogen peroxide solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (0.1 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add triethylamine (1.4 equiv) dropwise, followed by the slow, dropwise addition of dibutylboron triflate (1.2 equiv).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Cool the reaction mixture back down to -78 °C.

-

Add isobutyraldehyde (1.5 equiv) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by the addition of methanol, followed by saturated aqueous sodium bicarbonate solution and 30% hydrogen peroxide.

-

Stir the mixture vigorously at 0 °C for 1 hour.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired syn-aldol adduct.

Protocol for a Representative Asymmetric Alkylation using an Evans Auxiliary

Reaction: Diastereoselective alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.

Materials:

-

N-propionyl-(S)-4-benzyl-2-oxazolidinone

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C.

-

In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.05 equiv) to a solution of diisopropylamine (B44863) (1.1 equiv) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes before re-cooling to -78 °C.

-

Slowly add the LDA solution to the oxazolidinone solution at -78 °C and stir for 30 minutes to form the lithium enolate.

-

Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for a Representative Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

Reaction: Diastereoselective Diels-Alder reaction of N-acryloyl-(1R)-(-)-2,10-camphorsultam with cyclopentadiene.

Materials:

-

N-acryloyl-(1R)-(-)-2,10-camphorsultam

-

Cyclopentadiene (freshly cracked)

-

Diethylaluminum chloride (Et₂AlCl)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add N-acryloyl-(1R)-(-)-2,10-camphorsultam (1.0 equiv) and dissolve in anhydrous DCM (0.2 M).

-

Cool the solution to -78 °C.

-

Add diethylaluminum chloride (1.2 equiv, as a solution in hexanes) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

-

Stir the reaction at -78 °C for 3 hours.

-